molecular formula C23H30N4O3 B6488390 4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 1286710-38-0

4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No. B6488390
CAS RN: 1286710-38-0
M. Wt: 410.5 g/mol
InChI Key: VLCBACHEZHODOT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups such as a pyrazole ring, a piperidine ring, and a pyrrolidinone ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and it’s often found in various pharmaceuticals due to its ability to bind to various biological targets .


Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds can be quite diverse. For example, reactions with primary amines can lead to the formation of enamino nitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, a related compound, 3,5-dimethylpyrazole, is a white solid that dissolves well in polar organic solvents .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

This compound exhibits potential in medicinal chemistry due to its structural features. Researchers have explored its pharmacological properties, including its interactions with biological targets. For instance, it may act as a ligand for specific receptors or enzymes. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications .

Antileishmanial Activity

The compound has been evaluated for its antileishmanial activity. Molecular docking studies suggest that it interacts favorably with specific proteins involved in Leishmania parasite survival. This finding highlights its potential as an antileishmanial agent .

Antimalarial Potential

In addition to antileishmanial activity, the compound has shown inhibition effects against Plasmodium berghei, a malaria-causing parasite. Compounds derived from this core structure may serve as promising antimalarial agents .

Pro-Drug Modification

The compound serves as an intermediate for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, which acts as a modifying agent for various pro-drugs. Notably, proinsecticides, including derivatives of imidacloprid, have been explored using similar chemical scaffolds .

Anti-Tubercular Potential

Researchers have synthesized related imidazole-containing compounds and evaluated their anti-tubercular activity against Mycobacterium tuberculosis strains. Some derivatives exhibited potent anti-tubercular effects, suggesting that this core structure holds promise for combating tuberculosis .

Other Applications

While the above fields represent key areas of interest, this compound’s versatility extends to other domains. Researchers continue to explore its potential in catalysis, functional materials, and optical applications. Further investigations are essential to uncover additional applications .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of biological targets . These include various enzymes, receptors, and ion channels involved in critical physiological processes.

Mode of Action

It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, as suggested by molecular docking studies . These interactions may lead to changes in the conformation or activity of the target, thereby modulating its function.

Biochemical Pathways

Based on the known activities of similar compounds, it’s possible that this compound could influence a variety of biochemical pathways, potentially including those involved in inflammation, cellular proliferation, and signal transduction .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution within the body.

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including anti-inflammatory, antitumor, antidiabetic, and antiviral effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Safety and Hazards

The safety and hazards of a compound depend on its structure and reactivity. For example, 4-chloro-3,5-dimethyl-1H-pyrazole has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

properties

IUPAC Name

4-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-16-11-17(2)27(24-16)14-18-7-9-25(10-8-18)23(29)19-12-22(28)26(15-19)20-5-4-6-21(13-20)30-3/h4-6,11,13,18-19H,7-10,12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCBACHEZHODOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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